molecular formula C15H19NO3 B2905805 tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 253801-24-0

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2905805
CAS No.: 253801-24-0
M. Wt: 261.321
InChI Key: RGDRYXCSOMYMKK-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 253801-24-0, molecular formula: C₁₅H₁₉NO₃, molecular weight: 261.32 g/mol) is a dihydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2 and a formyl group at position 7 . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to the reactivity of the formyl group, which enables further functionalization via nucleophilic addition, condensation, or reduction. The tert-butyloxycarbonyl (Boc) group provides stability under acidic and basic conditions, making the compound suitable for multi-step synthetic pathways.

Properties

IUPAC Name

tert-butyl 7-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDRYXCSOMYMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253801-24-0
Record name tert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Preparation Methods

The synthesis of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the formyl group on the aromatic ring.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. The structure of tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate allows for modifications that can enhance its efficacy against various cancer cell lines. Studies have shown that isoquinoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Isoquinoline derivatives have demonstrated activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The ability to modify the tert-butyl group may influence the compound's solubility and bioavailability, enhancing its therapeutic potential .

Organic Synthesis Applications

1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical transformations, making it useful in synthesizing more complex molecules. For instance, it can be utilized in the synthesis of other isoquinoline derivatives or as an intermediate in the production of pharmaceuticals .

2. Reaction with Nucleophiles
The aldehyde functionality in the compound makes it reactive towards nucleophiles, facilitating various reactions such as nucleophilic addition and condensation reactions. This property is advantageous for synthesizing diverse chemical entities in laboratory settings .

Pharmaceutical Formulations

1. Drug Development
Given its promising biological activities, this compound is being explored for incorporation into drug formulations. Its compatibility with other pharmaceutical excipients can be evaluated to develop stable and effective dosage forms .

2. Cosmetic Applications
The compound's properties may also extend to cosmetic formulations, where it can be investigated for its potential benefits in skin care products due to its biological activity and safety profile .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation in breast and lung cancer cells
Antimicrobial EvaluationTested against various bacterial strainsDemonstrated effective antibacterial activity comparable to standard antibiotics
Synthesis of DerivativesExplored synthetic pathways using tert-butyl 7-formyl as a precursorSuccessfully synthesized novel isoquinoline derivatives with enhanced biological activity

Mechanism of Action

The mechanism of action of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can act as an electrophile, participating in various biochemical reactions. The isoquinoline core can interact with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally analogous derivatives highlights key differences in substituents, synthetic methods, yields, and applications. Below is a systematic analysis:

Substituent Diversity at Position 7

The 7-position substituent significantly influences the electronic, steric, and reactive properties of dihydroisoquinoline derivatives. Examples include:

Compound Name (CAS) Substituent at Position 7 Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
Target Compound (253801-24-0) Formyl (-CHO) 261.32 - High reactivity for further derivatization
tert-Butyl 7-(2-trifluoromethylbenzyl) (7c) 2-(Trifluoromethyl)benzyl 414.17 (as Na adduct) 34 Electron-withdrawing; potential bioactivity
tert-Butyl 7-(2-cyanobenzyl) (7d) 2-Cyanobenzyl - - Polar group; enhances solubility
tert-Butyl 7-amino (171049-41-5) Amino (-NH₂) 248.32 - Electron-donating; basicity for drug design
tert-Butyl 6-amino-7-chloro (912846-75-4) Chloro (-Cl) and amino (-NH₂) 282.77 - Halogenation for stability and binding
tert-Butyl 7-(isoquinolin-4-ylmethyl) (7v) Isoquinolin-4-ylmethyl - - Bulky aromatic; challenges in synthesis

Stability and Physicochemical Properties

  • Target Compound : The formyl group increases electrophilicity but may reduce stability under strongly basic or oxidizing conditions.
  • Boc-Protected Analogues: All derivatives exhibit stability due to the Boc group, but steric hindrance from bulky substituents (e.g., isoquinolin-4-ylmethyl in 7v) may affect solubility .

Biological Activity

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that belongs to the family of isoquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, reviewing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 253801-24-0
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound are primarily linked to its structural properties, which allow it to interact with various biological targets.

Antimicrobial Properties

Compounds within the isoquinoline family have also been reported to possess antimicrobial activity. For example, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function . The potential for this compound to exhibit such properties warrants further investigation.

Neuroprotective Effects

The neuroprotective effects of isoquinoline derivatives have been documented in various studies. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanisms by which this compound may confer neuroprotection remain to be elucidated.

Case Studies and Research Findings

Several studies highlight the biological relevance of isoquinoline derivatives:

  • Antitumor Mechanisms :
    • A study focused on a series of isoquinoline derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The compounds were shown to induce cell cycle arrest and apoptosis in human cancer cell lines .
  • Antimicrobial Activity :
    • Research indicated that isoquinoline derivatives could significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial cell walls, leading to cell lysis .
  • Neuroprotective Studies :
    • In an animal model of Parkinson's disease, a related isoquinoline compound was found to decrease dopaminergic neuron loss and improve motor function through antioxidant mechanisms .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis; inhibition of tumor growth
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in neuron loss; improved motor function

Q & A

What are the key steps in synthesizing tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how is the formyl group introduced?

Basic
The synthesis typically involves a multi-step approach:

Core structure preparation : Start with a dihydroisoquinoline scaffold, often via Pictet-Spengler or Bischler-Napieralski reactions, to form the bicyclic backbone.

Functionalization : Introduce the formyl group at the 7-position. This can be achieved using formylation agents like DMF/POCl₃ (Vilsmeier-Haack reaction) or via oxidation of a methyl group (e.g., using KMnO₄ or SeO₂).

Protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA).
Key challenges include avoiding over-oxidation of the formyl group and ensuring regioselectivity during functionalization. Purification often employs column chromatography or recrystallization .

What spectroscopic methods are employed to confirm the structure of this compound?

Basic
Structural confirmation requires a combination of techniques:

  • ¹H/¹³C NMR : Identify protons adjacent to the formyl group (δ ~9.5–10.0 ppm for aldehyde proton) and the Boc group (tert-butyl signals at δ ~1.4 ppm).
  • IR Spectroscopy : Confirm the presence of C=O stretches (Boc: ~1680–1720 cm⁻¹; formyl: ~1700–1750 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 261.32 for C₁₅H₁₉NO₃).
  • X-ray Crystallography (if crystalline): Resolves stereochemical details and confirms regiochemistry .

How can researchers optimize the yield of this compound during synthesis, considering the reactivity of the formyl group?

Advanced
Optimization strategies include:

  • Temperature Control : Perform formylation at low temperatures (0–5°C) to minimize side reactions (e.g., aldol condensation).
  • Catalyst Selection : Use Lewis acids like ZnCl₂ or BF₃·Et₂O to enhance electrophilic substitution efficiency.
  • Protection/Deprotection : Temporarily protect the formyl group (e.g., as an acetal) during Boc installation to prevent nucleophilic attack.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve solubility and reaction homogeneity.
    Yield improvements (from ~40% to >70%) have been reported by iterative optimization of these parameters .

What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

Advanced
To address discrepancies:

Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition, cell viability, and binding affinity measurements).

Structural Analogs Comparison : Compare activity with derivatives (e.g., bromo or nitro analogs) to identify SAR trends. For example, antitumor activity may correlate with electron-withdrawing substituents at the 7-position .

Meta-Analysis : Adjust for variables like purity (>95% by HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line specificity.

Computational Validation : Use molecular docking to assess target binding consistency across studies .

How can computational chemistry predict the reactivity of the formyl group in this compound with biological targets?

Advanced
Computational approaches include:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) to identify binding modes. The formyl group may form hydrogen bonds with catalytic residues.
  • QSAR Modeling : Relate electronic descriptors (e.g., Hammett σ⁺ for the formyl group) to biological activity.
  • DFT Calculations : Predict reactivity in nucleophilic environments (e.g., susceptibility to Schiff base formation with lysine residues).
    These methods guide rational design of derivatives with enhanced selectivity .

What are the challenges in maintaining the stability of this compound under varying storage conditions, and how can they be mitigated?

Advanced
Key stability issues and solutions:

  • Hydrolysis of Boc Group : Store at –20°C in anhydrous solvents (e.g., acetonitrile) under inert atmosphere (N₂/Ar).
  • Aldehyde Oxidation : Add antioxidants (e.g., BHT) or store in amber vials to prevent light-induced degradation.
  • Moisture Sensitivity : Use desiccants (silica gel) in storage containers.
    Stability studies (TGA/DSC) show >90% purity retention after 6 months under these conditions .

How does the electronic nature of the formyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced
The formyl group is both electron-withdrawing and a directing group:

  • Suzuki-Miyaura Coupling : Enhances electrophilicity at the 7-position, enabling palladium-catalyzed coupling with aryl boronic acids.
  • Reductive Amination : The aldehyde reacts with amines to form imines, useful for generating prodrugs or conjugates.
    Electronic effects are quantified via Hammett plots, showing a σ⁺ value of +0.82 for the formyl group, which accelerates nucleophilic aromatic substitution .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic
Effective methods include:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:2 to 6:4) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve closely related impurities.
    Purity >98% is achievable with these techniques .

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